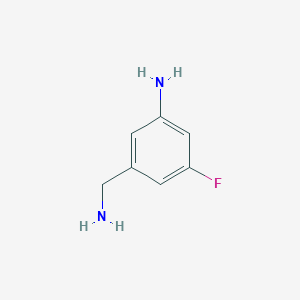

5-Amino-3-fluorobenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIXKVWNQGTZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Amino 3 Fluorobenzylamine and Analogous Structures

Established Approaches for Benzylic Amine Synthesis

The synthesis of the benzylamine (B48309) moiety is a cornerstone of organic chemistry, with several reliable methods being widely employed. These techniques offer routes to a diverse range of primary, secondary, and tertiary benzylamines.

Reduction of Nitrile Precursors to Amines

A primary and direct method for synthesizing benzylamines is the reduction of the corresponding benzonitrile (B105546). For the synthesis of 5-Amino-3-fluorobenzylamine, the logical precursor is 3-Amino-5-fluorobenzonitrile (B1272302). This transformation from a cyano group (-CN) to an aminomethyl group (-CH₂NH₂) can be achieved using various reducing agents.

Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. While LiAlH₄ is a powerful and effective reagent for this purpose, it requires careful handling due to its reactivity. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, offers a milder alternative. The choice of catalyst and reaction conditions can be optimized to prevent side reactions and ensure high yields. This approach is fundamental in converting readily available nitrile compounds into valuable benzylamine products. google.com

Reductive Amination Protocols in Aminoalcohol Synthesis

Reductive amination is a versatile and widely used method for forming C-N bonds, providing a pathway to primary, secondary, and tertiary amines. ias.ac.in The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ or in a subsequent step to the target amine. ias.ac.innih.gov

For the synthesis of benzylamines, a benzaldehyde (B42025) derivative is reacted with an ammonia (B1221849) source (for primary amines) or a primary/secondary amine (for secondary/tertiary amines). ias.ac.innih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity; it readily reduces the imine intermediate but not the initial carbonyl compound. ias.ac.in This method's adaptability makes it suitable for producing a wide array of substituted benzylamines. nih.govgoogle.commdpi.com For instance, a series of novel benzylamines with antimycotic properties were synthesized using reductive amination from substituted benzaldehyde derivatives. nih.gov Similarly, the Leuckart reaction, a specific type of reductive amination using formamide (B127407) or its derivatives, provides a one-step method to transform aldehydes and ketones into the corresponding formylamines, which can then be hydrolyzed to the final amine. google.com

Multicomponent Reaction Strategies for Complex Amine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like substituted benzylamines. organic-chemistry.orgthieme-connect.com These strategies are valued for their cost-effectiveness and the ease with which they can generate libraries of compounds for various applications, including pharmaceuticals and fine chemicals. organic-chemistry.orgthieme-connect.com

A notable example is a Mannich-like, zinc-mediated three-component reaction. thieme-connect.com This procedure involves the in situ formation of an arylzinc reagent from an aromatic halide, which then reacts with an amine and paraformaldehyde (a source of formaldehyde). organic-chemistry.org This approach has proven versatile, accommodating a wide range of secondary amines and functionalized aromatic halides, and is characterized by short reaction times and high yields. organic-chemistry.org

| Aromatic Halide | Amine | Product | Yield |

|---|---|---|---|

| Bromobenzene | Piperidine | 1-Benzylpiperidine | 96% |

| 1-Bromo-4-isopropylbenzene | Piperidine | 1-(4-Isopropylbenzyl)piperidine | 87% |

| Bromobenzene | 4-Phenylpiperazine | 1-Benzyl-4-phenylpiperazine | 89% |

Strategic Fluorine Introduction Techniques in Benzylamine Synthesis

The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. numberanalytics.com Therefore, the methods for introducing fluorine onto an aromatic ring are critical in the synthesis of compounds like this compound. The choice between electrophilic and nucleophilic fluorination depends largely on the substrate and the desired substitution pattern.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source (a source of "F⁺"). alfa-chemistry.comnumberanalytics.com This method is a reliable strategy for introducing fluorine atoms into activated aromatic systems, such as anilines or their derivatives. chinesechemsoc.org The reaction proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.com

A variety of modern electrophilic fluorinating agents have been developed to be more user-friendly and selective than highly reactive and hazardous reagents like fluorine gas (F₂). chinesechemsoc.org These include N-F reagents, which are often stable, solid compounds.

| Reagent Name | Abbreviation/Trade Name | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly selective and stable N-F reagent. |

| N-Fluorobenzenesulfonimide | NFSI | Mild and selective reagent, resulting in high yields. |

| N-Fluoropyridinium salts | Umemoto's Reagents | Effective for fluorinating a variety of nucleophiles. |

While effective, electrophilic fluorination of highly activated rings like anilines can sometimes lead to a mixture of products or polymerization. rsc.org Therefore, reaction conditions must be carefully controlled, or the activating group may be temporarily modified to temper its reactivity. rsc.org

Nucleophilic Fluorination Methodologies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. researchgate.net In this process, a nucleophilic fluoride (B91410) source (F⁻) displaces a good leaving group, such as a nitro (-NO₂) or halide (-Cl, -Br) group, that is positioned ortho or para to a strong electron-withdrawing group. wikipedia.orggoogle.com

This strategy, often referred to as the Halex process in industrial contexts, is a cornerstone of fluoroaromatic chemistry. wikipedia.org The synthesis of fluoroanilines, for example, can be achieved through the catalytic hydrogenation of fluorinated nitrated benzene (B151609) compounds, where the fluorine was initially introduced via nucleophilic substitution of a different leaving group. google.com

Common nucleophilic fluoride sources include simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). researchgate.net The reactions are typically carried out in polar, aprotic solvents at elevated temperatures to facilitate the substitution. researchgate.net The development of phase-transfer catalysts and more reactive fluoride sources, such as anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), has enabled these reactions to proceed under milder conditions. researchgate.net

Targeted Synthesis of this compound via Multi-step Pathways

The synthesis of this compound, a disubstituted benzylamine derivative, is achieved through carefully designed multi-step chemical pathways. These routes prioritize efficiency, selectivity, and the strategic introduction of functional groups onto the benzene ring. The methodologies often involve the sequential reduction of nitro and cyano moieties from a common precursor.

A logical retrosynthetic analysis of this compound identifies the primary amine and the aminomethyl group as key functional groups to be formed. The benzylamine moiety, -(CH₂NH₂), can be derived from the reduction of a nitrile (cyano) group, -C≡N. The aniline (B41778) moiety, the amino group on the aromatic ring, is commonly produced through the reduction of a nitro group, -NO₂.

This analysis points to 3-amino-5-fluorobenzonitrile as the immediate key precursor. The reduction of the nitrile group on this precursor would yield the final product.

Working backwards, 3-amino-5-fluorobenzonitrile can be synthesized from 3-fluoro-5-nitrobenzonitrile . ambeed.comlookchem.com This involves the selective reduction of the nitro group to an amino group while leaving the nitrile group intact. 3-Fluoro-5-nitrobenzonitrile itself can be prepared via methods such as the halogen exchange (halex) reaction from a corresponding chloro- or bromo-precursor or through the nitration of a fluorinated benzonitrile. For example, the synthesis of the isomeric 4-fluoro-3-nitrobenzonitrile (B23716) has been demonstrated from 4-chloro-3-nitrobenzonitrile (B1361363) using anhydrous potassium fluoride in dimethyl sulfoxide (B87167) (DMSO). publish.csiro.au

The success of this multi-step synthesis hinges on the optimization of reaction conditions for each transformation to maximize yield and ensure chemoselectivity.

Step 1: Nitro Group Reduction (3-fluoro-5-nitrobenzonitrile to 3-amino-5-fluorobenzonitrile)

The selective reduction of an aromatic nitro group in the presence of a nitrile is a critical step. While various reagents can accomplish this, care must be taken to avoid reduction or hydrolysis of the nitrile.

Tin(II) Chloride (SnCl₂): A common and effective method involves using tin(II) chloride dihydrate in a solvent mixture like 2-propanol with concentrated hydrochloric acid, followed by heating under reflux. ambeed.com This method is well-established for reducing nitroarenes without affecting other reducible groups.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a widely used industrial method. commonorganicchemistry.com Raney Nickel is often preferred for substrates containing halogens, as it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.comresearchgate.net Selective reduction can be achieved by carefully controlling reaction conditions such as hydrogen pressure, temperature, and catalyst choice. researchgate.net

Iron (Fe) or Zinc (Zn) in Acid: Reduction with iron or zinc powder in the presence of an acid like acetic acid provides a milder alternative to catalytic hydrogenation. commonorganicchemistry.com

Step 2: Nitrile Group Reduction (3-amino-5-fluorobenzonitrile to this compound)

The final step is the reduction of the benzonitrile to a benzylamine.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. nih.gov The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). scispace.com

Catalytic Hydrogenation: This is a common alternative to metal hydrides. Raney Nickel is a particularly effective catalyst for the hydrogenation of nitriles to primary amines. journals.co.zamasterorganicchemistry.com The reaction is often carried out in a solvent like methanol (B129727) or ethanol, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. nih.gov Supported nickel boride nanoclusters have also been demonstrated as efficient catalysts for this transformation under hydrogen pressure. nih.gov

The following table summarizes various reaction conditions for the key reduction steps.

| Transformation | Precursor | Reagent/Catalyst | Solvent/Conditions | Product | Reference(s) |

| Nitro Reduction | 3-fluoro-5-nitrobenzonitrile | Tin(II) chloride dihydrate / HCl | 2-Propanol, Reflux | 3-amino-5-fluorobenzonitrile | ambeed.com |

| Nitro Reduction | Nitroarenes | Fe / Acetic Acid | Acidic Media | Aminoarenes | commonorganicchemistry.com |

| Nitro Reduction | Nitroarenes | Raney Nickel / H₂ | Methanol or Dioxane | Aminoarenes | commonorganicchemistry.comresearchgate.net |

| Nitrile Reduction | 3-[¹⁸F]fluorobenzonitrile | LiAlH₄ | Anhydrous Ether | 3-[¹⁸F]fluorobenzylamine | nih.govscispace.com |

| Nitrile Reduction | Benzonitriles | Raney Nickel / H₂ | Formic Acid (aq.), 75-80°C | Benzylamines | journals.co.za |

| Nitrile Reduction | Benzonitriles | Ni₁₂.₄-30 Nanoclusters / H₂ | Isopropanol, 4.0 MPa H₂, 120°C | Benzylamines | nih.gov |

While this compound itself is achiral, the synthesis of chiral derivatives, particularly at the benzylic carbon or on a side chain, is of significant interest. Achieving stereoselectivity requires the use of specialized asymmetric synthesis techniques.

Asymmetric Reduction: The conversion of a prochiral ketone precursor (e.g., an amino-fluorobenzoyl derivative) to a chiral secondary alcohol or amine is a primary strategy. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral metal complexes (e.g., those based on Ruthenium or Rhodium).

Catalyst-Controlled Reactions: Modern synthetic methods allow for high levels of stereocontrol. For instance, the stereoselective copper-catalyzed reductive coupling of a chiral allenamide with N-alkyl substituted aldimines can produce chiral 1,2-diamino synthons as single stereoisomers. acs.org Such strategies could be adapted to fluorinated imine precursors to generate chiral diamine derivatives.

Asymmetric Fluorination: Introducing fluorine stereoselectively is another advanced approach. Pd(II)-catalyzed diastereoselective fluorination of the β-methylene C(sp³)–H bonds of α-amino acid derivatives has been demonstrated. researchgate.netnih.gov This method utilizes a directing group to guide the fluorinating agent (such as Selectfluor) to a specific position with high stereocontrol, enabling the synthesis of chiral β-fluoro α-amino acids. researchgate.netnih.gov These principles could be applied to create chiral fluorinated building blocks for more complex amine targets.

Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to a precursor molecule. The auxiliary directs subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

These stereoselective strategies are crucial for preparing enantiomerically pure fluorinated amine derivatives for applications where specific stereochemistry is required.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds like 5-Amino-3-fluorobenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented with two-dimensional techniques, is required for an unambiguous assignment of all signals. nih.govmdpi.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aminomethyl protons (-CH₂NH₂), the primary amine protons (-NH₂), and the aromatic protons. The aromatic region would display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and would appear as distinct multiplets. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The fluorine atom will induce through-bond coupling, further splitting the signals of the adjacent protons (H-2, H-4, and H-6).

Benzylic Protons (-CH₂): The two protons of the aminomethyl group are expected to appear as a singlet, or a slightly broadened singlet, typically in the range of 3.7-4.0 ppm.

Amine Protons (-NH₂): The protons of the aromatic amino group and the benzylic amino group would likely appear as broad singlets due to rapid exchange and quadrupolar broadening from the nitrogen atom. Their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-H | 6.0 - 7.0 | Multiplets (m) |

| Benzyl (B1604629) -CH₂ | ~3.8 | Singlet (s) |

| Aromatic -NH₂ | Broad | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

C-F Coupling: The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF). Carbons at the ortho (C-2, C-4), meta (C-1, C-5), and para (C-6) positions will show progressively smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) coupling constants, respectively. These couplings are invaluable for assigning the aromatic carbon signals.

Chemical Shifts: The chemical shifts will be influenced by the attached functional groups. The C-F and C-NH₂ carbons will be significantly shifted, while the benzylic carbon (-CH₂) will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-CH₂NH₂ | ~45 | ³JCF (small) |

| C1 | ~145 | ³JCF |

| C2 | ~105 | ²JCF |

| C3 | ~163 | ¹JCF (large) |

| C4 | ~102 | ²JCF |

| C5 | ~150 | ⁴JCF |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. whiterose.ac.ukdoi.org In the case of this compound, a single fluorine environment exists. The ¹⁹F NMR spectrum would therefore be expected to show one primary signal. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (at C-2 and C-4). The resulting multiplicity, often a triplet of triplets or a more complex pattern, provides direct evidence of the fluorine's position on the aromatic ring.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often required to unambiguously assemble the molecular structure by revealing atom-to-atom connectivity. nih.govmdpi.comfrontiersin.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the adjacent protons on the aromatic ring, helping to trace the proton sequence around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals of the -CH₂- group and the aromatic C-H's to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometric Approaches for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental formula, and assess its purity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. nih.gov This method typically generates intact molecular ions with minimal fragmentation. Because the compound contains basic amino groups, it is readily protonated in the positive ion mode, leading to the prominent observation of the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI can determine the mass of this ion with high precision, allowing for the unambiguous confirmation of the elemental formula (C₇H₉FN₂). uni.lu

Table 3: Predicted ESI-MS Data for this compound

| Molecular Formula | Monoisotopic Mass (Da) | Adduct | Predicted m/z |

|---|---|---|---|

| C₇H₉FN₂ | 140.07498 | [M+H]⁺ | 141.08226 |

Data sourced from PubChemLite. uni.lu

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Verapamil |

| 3,5-difluoropyridine |

| 2,4,6-trifluorobenzylamine |

| Dimethylsulfoxide |

| 4-Chloro-6-fluoroquinazoline |

| 5-fluoro-2-nitroaniline |

| Trimethyl orthoformate |

| 2-aminobenzamides |

| 2-aminobenzoic acids |

| Formamide (B127407) |

| Thionyl chloride |

| 7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one |

| 4-fluoro-2-nitroaniline |

| Ethyl bromoacetate |

| 3-fluorobenzylamine (B89504) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating and identifying volatile and semi-volatile organic compounds within a sample. In the context of this compound, GC-MS serves as a critical tool for impurity profiling, ensuring the quality and integrity of the starting material or final product. The process involves injecting the sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized components through a long capillary column. Separation occurs based on the differential partitioning of compounds between the stationary phase lining the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

As each separated component exits the GC column, it enters the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This spectrum serves as a "molecular fingerprint."

For this compound, this technique is crucial for detecting and identifying process-related impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products. For instance, analysis of isomeric fluorobenzylamines has shown that different commercial sources can have vastly different impurity profiles. waters.com A combination of chemical ionization (CI) and EI spectra, along with accurate mass data, can elucidate the structure of these impurities. waters.com The identification of impurities is vital as their presence, even in trace amounts, can significantly impact subsequent reaction yields and the purity of the final pharmaceutical compounds. uu.nlresearchgate.net

Table 1: Hypothetical GC-MS Data for Impurity Profiling of this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

|---|---|---|

| 5.8 | 140, 123, 111, 95 | This compound |

| 4.2 | 125, 109, 96 | 3-Fluorobenzyl chloride (precursor) |

| 7.1 | 231, 109 | Difluorobenzylimine isomer (degradation) waters.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This high level of precision allows for the calculation of a unique elemental formula for a given mass, thereby confirming the identity of the target molecule.

For this compound (C₇H₉FN₂), the theoretical monoisotopic mass is calculated to be 140.07498 Da. uni.lu When analyzed by HRMS, the experimentally determined mass should align closely with this theoretical value, typically within a tolerance of a few parts per million (ppm). This technique is often coupled with liquid chromatography (LC-MS) or direct infusion. The use of electrospray ionization (ESI) is common, as it is a soft ionization technique that typically keeps the molecule intact, primarily showing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.orgscielo.org.mx

The accurate mass data provided by HRMS not only confirms the desired product but also aids in the identification of unknown impurities by providing their exact elemental formulas. waters.com This level of certainty is critical in synthetic chemistry and pharmaceutical development to ensure the correct compound has been synthesized before proceeding with further studies.

Table 2: HRMS Data for this compound

| Adduct | Molecular Formula | Theoretical m/z uni.lu | Observed m/z (Hypothetical) |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀FN₂⁺ | 141.08226 | 141.08231 |

| [M+Na]⁺ | C₇H₉FN₂Na⁺ | 163.06420 | 163.06418 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are used to probe the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies, making the resulting spectrum a unique fingerprint of the molecule. thermofisher.combeilstein-journals.org

In the FT-IR spectrum of this compound, several key absorption bands would be expected. The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bond, a key feature of this molecule, would show a strong absorption in the 1000-1350 cm⁻¹ range. The benzylamine (B48309) structure would also show C-N stretching and -CH₂- bending vibrations. Analysis of related compounds, such as 2-amino-5-fluorobenzoic acid, confirms these characteristic regions for amine and fluoro-aromatic structures. nih.gov

Table 3: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1000 | C-F Stretch | Aryl-Fluoride |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FT-IR is most sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. rsc.orgresearchgate.net

For this compound, Raman spectroscopy would provide strong signals for the symmetric breathing modes of the aromatic ring and the C=C double bonds. It is also a valuable tool for conformational analysis. colostate.edu Studies on the related compound 3-fluorobenzylamine have utilized spectroscopic methods to investigate its stable conformations. colostate.eduunibo.it The Raman spectrum, when used in conjunction with FT-IR, provides a more complete vibrational profile of the molecule, aiding in its definitive structural confirmation. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic Ring |

| ~1615 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode (Symmetric) | Substituted Benzene |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are paramount for separating components of a mixture and quantifying the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile or thermally unstable compounds in research and pharmaceutical quality control. mdpi.com The method involves pumping a liquid solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). Components of the sample separate based on their differing affinities for the stationary and mobile phases.

For determining the purity of this compound, a reversed-phase HPLC method is typically employed, using a non-polar C18 stationary phase and a polar mobile phase (e.g., a gradient of water and acetonitrile). As the separated components elute from the column, they pass through a detector, most commonly an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

The output is a chromatogram, where the area of each peak is proportional to the concentration of the corresponding component. Purity is expressed as the percentage of the main peak's area relative to the total area of all peaks. In the synthesis of derivatives from precursors like 3-fluorobenzylamine, HPLC is routinely used to confirm the purity of the final products, often demonstrating purities of 96% or higher. mdpi.comnih.gov

Table 5: Representative HPLC Data for Purity Analysis

| Peak No. | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| 1 | 2.1 | 15,340 | 0.35 |

| 2 | 3.5 | 4,350,110 | 99.50 |

| 3 | 4.8 | 8,740 | 0.15 |

| Total | | 4,374,190 | 100.00 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) stands as a fundamental and indispensable technique in synthetic organic chemistry for its simplicity, speed, and efficacy in monitoring the progress of chemical reactions. This chromatographic method allows for the qualitative assessment of a reaction mixture by separating its components based on their differential partitioning between a stationary phase and a mobile phase. For reactions involving aromatic amines such as this compound, TLC is crucial for determining reaction completion, identifying the formation of products, and detecting the presence of any remaining starting materials or byproducts.

The principle of TLC relies on the polarity differences between the compounds in the mixture. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) that acts as the stationary phase. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase or eluent. By capillary action, the mobile phase ascends the plate, carrying the components of the spotted mixture with it at different rates.

In the context of a reaction involving this compound, the starting material, being a primary aromatic amine, is a relatively polar compound. As the reaction proceeds, for instance, in an acylation or alkylation reaction, the amino group is converted into a less polar functional group (e.g., an amide or a secondary/tertiary amine). This change in polarity results in a difference in the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The product, being less polar than the starting amine, will typically travel further up the TLC plate, resulting in a higher Rf value.

The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and running a TLC analysis. A typical TLC plate for reaction monitoring would have three lanes: a spot for the starting material (reactant), a spot for the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product are indicative of the reaction's progression. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

Visualization of the spots on the TLC plate is achieved by various methods. Since many organic compounds are colorless, ultraviolet (UV) light is often used if the compounds contain a UV-active chromophore, which is common for aromatic compounds like this compound and its derivatives. Under UV light (typically at 254 nm), these compounds will appear as dark spots on a fluorescent background. Additionally, chemical staining agents can be employed. For primary amines, a ninhydrin (B49086) solution is a highly effective stain, producing a characteristic colored spot (often purple or brown) upon heating. mdpi.com Another reagent, cinnamaldehyde, can produce a yellow spot with aromatic primary amines. Current time information in Bangalore, IN.nih.gov

The choice of the mobile phase is critical for achieving good separation. A common starting point for developing a TLC solvent system for aromatic amines is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is adjusted to obtain Rf values for the key components within the optimal range of 0.2 to 0.8 for clear separation. mdpi.com For basic compounds like amines that may interact strongly with the acidic silica gel, causing streaking, a small amount of a basic modifier like triethylamine (B128534) (typically 1-2%) is often added to the eluent to improve the spot shape. mdpi.com

A hypothetical example of monitoring a reaction where this compound is converted to a less polar product is detailed in the table below.

Table 1: Representative TLC Data for Monitoring a Reaction of this compound

| Analyte | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization |

| This compound (Starting Material) | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | 0.30 | UV (254 nm), Ninhydrin |

| Reaction Product (e.g., N-acetyl derivative) | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | 0.55 | UV (254 nm) |

| Reaction Mixture (at t = 2 hours) | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | 0.30, 0.55 | UV (254 nm), Ninhydrin |

Investigation of Chemical Reactivity and Reaction Mechanisms of Amino Fluorobenzylamines

Nucleophilic Reactivity of the Primary Amine Moiety

Both the aromatic and benzylic primary amine groups in 5-Amino-3-fluorobenzylamine exhibit nucleophilic properties, readily reacting with electron-deficient centers. The lone pair of electrons on the nitrogen atom is the source of this reactivity. byjus.com Generally, benzylamines are primary amines with notable basicity (pKa > 9.0), which contributes to their nucleophilic character. koreascience.kr

The nucleophilicity of these amines allows them to participate in substitution reactions, for example, with halogenoalkanes. In such reactions, the amine's nitrogen acts as the nucleophile, attacking the partially positive carbon atom of the halogenoalkane and displacing the halogen. byjus.com This can lead to a series of alkylation products, including secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if the reaction is not controlled. nih.gov The reaction of benzylamine (B48309) with electrophiles can be influenced by the presence of a second molecule of the amine, which can act as a catalyst. cdnsciencepub.com

The reactivity of the two amine groups in this compound is not identical. The benzylic amine is generally more basic and a stronger nucleophile than the aromatic amine (aniline moiety). This is because the lone pair on the nitrogen of the aniline (B41778) group is delocalized into the benzene (B151609) ring's π-system, making it less available for donation. chemistrysteps.com Conversely, the lone pair of the benzylic amine is localized on the nitrogen atom and is more accessible for nucleophilic attack. This difference in reactivity can potentially allow for selective functionalization at the more reactive benzylic amine under controlled conditions. The reversible reaction with carbon dioxide has been explored as a method to temporarily reduce the reactivity of primary amines like benzylamine, which could be a strategy to favor reactions at other sites. nih.gov

Derivatization Reactions and Functional Group Transformations

The primary amine groups of this compound are key handles for a variety of derivatization reactions, enabling the synthesis of more complex molecules through functional group transformations.

Amide Bond Formation

One of the most fundamental transformations for primary amines is the formation of amide bonds. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivative. researchgate.net The direct condensation of a carboxylic acid and an amine, such as benzylamine, is a thermodynamically challenging process that often requires high temperatures to drive off the water byproduct. mdpi.comsci-hub.se For instance, the reaction of benzylamine with phenylacetic acid under hydrothermal conditions has been shown to produce the corresponding amide in high yield. sci-hub.se

To facilitate amide formation under milder conditions, activating agents are frequently employed. diva-portal.org Common methods include converting the carboxylic acid to a more reactive species like an acid chloride or using coupling reagents. diva-portal.orgdur.ac.uk Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and primary amines like benzylamine. acs.org Catalytic methods are also being developed to promote this transformation more efficiently and sustainably. researchgate.net For example, the reaction between 3-fluorophenyl benzoate (B1203000) and phenethylamine (B48288) has been reported with a good yield. nih.gov Given the nucleophilic nature of the benzylamine moiety, this compound would be expected to readily form amides. Research on similar compounds, like p-fluorobenzylamine, has shown their use in synthesizing N-benzyl amides, which have applications in medicinal chemistry. rsc.org

| Amine | Carboxylic Acid/Derivative | Conditions/Catalyst | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Phenylacetic Acid | Hydrothermal (250 °C) | 90.6% | sci-hub.se |

| Benzylamine | Phenylacetic Acid | B(OCH₂CF₃)₃, MeCN, 80 °C | 91% | acs.org |

| Benzylamine | Boc-Phe-OH | Toluene, reflux, Dean-Stark | 56% | mdpi.com |

| p-Fluorobenzylamine | (S)-2-((tert-butoxycarbonyl)amino)-4-((4-fluorobenzyl)carbamoyl)pent-4-enoate | Amide coupling procedure | 76% | rsc.org |

Schiff Base Formation and Subsequent Reductions

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. scirp.orgarpgweb.com This reaction is a reversible process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. scirp.org The synthesis of imines from benzylamines and various aldehydes can often be achieved under solvent-free conditions at room temperature. scirp.org In some cases, catalysts or conditions to remove water, such as azeotropic distillation or the use of molecular sieves, are employed to drive the reaction to completion, especially with less reactive ketones. reddit.com

For example, various aldehydes react efficiently with benzylamine to form the corresponding imines, which can then be isolated. scirp.org A clean synthesis method uses H₂O₂ in water catalyzed by V₂O₅ to oxidize primary benzylamines into imines in good to quantitative yields. rsc.orgrsc.org These Schiff bases are valuable synthetic intermediates. They can be subsequently reduced to form stable secondary amines. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces the imine double bond without affecting the aromatic ring. scirp.org This two-step, one-pot sequence provides a straightforward route to N-substituted secondary amines. scirp.org

| Amine | Carbonyl Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzylamine | Various Aldehydes | Solvent-free, room temp. | Imine | scirp.org |

| Benzylamine | Benzaldehyde (B42025) | V₂O₅, H₂O₂, H₂O | N-Benzylbenzaldimine | rsc.orgrsc.org |

| 4-Fluorobenzylamine (B26447) | 2-Hydroxyacetophenone | Ethanol, warming | Imine | arpgweb.com |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Various Aldehydes | Anhydrous ethanol, heat | Schiff Base | nih.gov |

Formation of Ureidate Intermediates and Ring Closure Reactions

Amines react with isocyanates to form urea (B33335) derivatives. organic-chemistry.org In the case of this compound, either of the primary amine groups could react with an isocyanate to form a substituted urea, which can be considered a ureidate intermediate. These intermediates can be designed to undergo subsequent intramolecular reactions, particularly ring closures, to form heterocyclic structures. nih.gov

For instance, research has shown that allylic amines can react with an isocyanate to form a urea intermediate which then undergoes an organocatalyzed aminocyclization to yield chiral cyclic ureas. nih.gov Similarly, imidazole (B134444) compounds have been treated with isocyanates to produce ureidate intermediates that, upon base-catalyzed ring closure, furnish imidazolone (B8795221) derivatives. nih.gov The synthesis of various urea derivatives often proceeds through an isocyanate intermediate which is trapped by an amine. organic-chemistry.org This strategy is widely used in the synthesis of complex molecules, including therapeutics. nih.govnih.gov The reaction of an amine with N-chlorosulfonyl isocyanate, followed by a palladium-catalyzed cyclization, is a known route to benzoimidazolones. organic-chemistry.org

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the directing effects of the existing substituents: the amino (-NH₂), aminomethyl (-CH₂NH₂), and fluoro (-F) groups.

The amino group is a powerful activating group and a strong ortho-, para-director due to the +M (mesomeric) effect, where the nitrogen's lone pair donates electron density into the ring. byjus.comwikipedia.org The aminomethyl group is generally considered a weakly activating, ortho-, para-directing group via the +I (inductive) effect. The fluorine atom, being highly electronegative, is a deactivating group due to its strong -I effect. However, like other halogens, it is an ortho-, para-director because of its +M effect, where its lone pairs can donate electron density to the ring. smolecule.comlibretexts.org

In the case of 3-fluoroaniline, a close analogue to the aromatic core of the target molecule, the amino group is the dominant activating and directing group. smolecule.com Electrophilic attack is directed to the positions ortho and para to the amino group. The fluorine at the meta position further influences this, favoring substitution at the para position (position 6) and the other ortho position (position 2). smolecule.com For this compound, the directing effects are combined:

-NH₂ group (at C1): Strongly activating, directs to C2, C4, and C6.

-F group (at C3): Deactivating, directs to C2 and C4.

-CH₂NH₂ group (at C5): Weakly activating, directs to C2 and C6.

Considering these combined influences, the most activated positions for electrophilic attack are C2 and C6, which are ortho to both an amino and an aminomethyl group, and C4, which is para to the amino group and ortho to the fluorine. The strong activating effect of the aniline amine group likely dominates, making positions 2, 4, and 6 the most probable sites for substitution. byjus.com However, under strongly acidic conditions, the amine groups can be protonated to form -NH₃⁺ and -CH₂NH₃⁺, which are strongly deactivating and meta-directing groups, which would drastically alter the reactivity and regioselectivity of the ring. byjus.comchemistrysteps.com

Mechanistic Studies of Fluorine-Containing Bond Formation and Cleavage

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage mechanistically challenging. nih.govasm.org However, under certain chemical or enzymatic conditions, C-F bond activation and cleavage can occur. Studies on fluoroaromatics provide insight into the potential reactivity of the C-F bond in this compound.

Enzymatic systems, particularly metalloenzymes, have been shown to mediate the defluorination of fluoroaromatics. nih.govrsc.org For example, some oxygenases can initiate C-F bond cleavage in aerobic microorganisms. nih.gov In anaerobic bacteria, an oxygen-independent mechanism involving an ATP-dependent benzoyl-coenzyme A (BCR) reductase has been identified, which proceeds via a reductive, Birch reduction-like mechanism. asm.orgnih.gov This involves a formal nucleophilic aromatic substitution on the fluorinated ring. nih.gov

In non-biological systems, transition metal complexes are known to mediate the cleavage of C-F bonds in fluoroaromatics. ox.ac.uk The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. ox.ac.uk Competition between C-H and C-F bond activation is a key feature of this chemistry, with the outcome depending on the metal, its ligands, and the specific fluoroaromatic substrate. ox.ac.uk While the C-F bond is thermodynamically very stable, the presence of a metal catalyst can significantly lower the kinetic barrier to its cleavage. ox.ac.uk These mechanistic studies highlight that while the C-F bond in this compound is generally stable, it is not entirely inert and could be a site of reaction under specific catalytic or biological conditions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. For derivatives of benzylamine (B48309), DFT calculations, often combined with various basis sets, are used to predict molecular geometry, conformational stability, and the distribution of frontier molecular orbitals.

Geometry Optimization and Conformational Analysis

The conformational landscape of benzylamine and its derivatives is influenced by the rotation of the aminomethyl side chain and the orientation of the amino group relative to the benzene (B151609) ring. For the closely related compound, 3-fluorobenzylamine (B89504), computational studies have been performed to explore its conformational space.

A study on 3-fluorobenzylamine (3FBA) utilized DFT calculations at the B3LYP/def2TZVP level of theory, which included Grimme's empirical dispersion with Becke-Johnson damping (GD3BJ), to map its potential energy surface. unibo.it This analysis identified five different conformers based on the orientation of the lateral side chain and the position of the amino group. unibo.it The global minimum was identified among these conformers, providing a foundational understanding of the structural preferences of the 3-fluorobenzylamine scaffold. unibo.it For benzylamine itself, two main conformations are recognized: a gauche form where the nitrogen lone pair points towards an aromatic hydrogen, and another where the amino group is perpendicular to the aromatic plane with the amino hydrogens pointing towards the π-cloud. researchgate.net The presence of the amino group in the meta position in 5-Amino-3-fluorobenzylamine is expected to further influence the conformational preferences due to potential intramolecular interactions.

Table 1: Predicted Conformational Data for 3-fluorobenzylamine (Analog)

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Global Minimum | B3LYP/def2TZVP | GD3BJ | 0 |

| Conformer 2 | B3LYP/def2TZVP | GD3BJ | >0 |

| Conformer 3 | B3LYP/def2TZVP | GD3BJ | >0 |

| Conformer 4 | B3LYP/def2TZVP | GD3BJ | >0 |

| Conformer 5 | B3LYP/def2TZVP | GD3BJ | >0 |

Note: This table is illustrative and based on the finding that five conformers were identified for 3-fluorobenzylamine. unibo.it The exact relative energies require specific computational outputs.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies of the HOMO and LUMO and their distribution across the molecule indicate sites susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For various Schiff bases and other organic molecules, DFT calculations at levels like B3LYP/6-311+g(d,p) have been successfully used to determine FMOs. researchgate.net In a study on pyridyl functionalized 3-pyrrolyl BODIPY, the electronic density of the HOMO was found to be predominantly on the a-pyrrolyl dipyrrin (B1230570) unit, while the LUMO was spread across the molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the amino group and the carbon atoms at the ortho and para positions relative to it. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzylamine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.0 |

Note: This data is hypothetical and serves to illustrate the typical outputs of an FMO analysis. Actual values for this compound would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. For instance, in the context of copper-catalyzed aminofluorination of alkenes, DFT calculations have been used to determine the Gibbs activation energies for C-X reductive eliminations, showing that C-F bond formation can be kinetically challenging. researchgate.net

For reactions involving this compound, such as nucleophilic substitution or electrophilic aromatic substitution, computational modeling could identify the transition state structures and calculate the associated energy barriers. These calculations would typically involve locating the saddle point on the potential energy surface corresponding to the transition state and performing frequency analysis to confirm the presence of a single imaginary frequency.

Prediction of Reaction Pathways and Regioselectivity

Computational modeling can also predict the most likely reaction pathways and the regioselectivity of a reaction. In the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines, the observed regioselectivity was rationalized by considering the electronic effects on the stability of a π-allylpalladium intermediate. mdpi.com The nucleophilic attack was found to occur preferentially at the more cationic carbon, which was influenced by the electron-donating or electron-withdrawing nature of the substituents on the aryl group. mdpi.com

For this compound, the interplay between the activating amino group and the deactivating, meta-directing fluorine atom would determine the regioselectivity of electrophilic aromatic substitution. DFT calculations could model the stability of the sigma complexes formed upon attack at different positions on the aromatic ring, thereby predicting the major product.

In Silico Predictions for Chemical Reactivity and Selectivity

In silico methods provide a rapid means to predict the chemical reactivity and selectivity of new compounds. These predictions can be based on a variety of calculated molecular descriptors.

The reactivity of this compound will be governed by the electronic properties of the substituted benzene ring. The amino group is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. In this 3,5-disubstituted pattern, the directing effects will influence electrophilic substitution at the 2-, 4-, and 6-positions. Computational models can quantify the activation or deactivation of these positions by calculating properties such as the Fukui functions or the condensed-to-atom electrophilic and nucleophilic softness.

Furthermore, in silico tools can predict various physicochemical properties that influence reactivity, such as pKa, solubility, and lipophilicity (logP). These parameters are crucial in medicinal chemistry for predicting the behavior of a molecule in biological systems. mdpi.com For example, the predicted XlogP for this compound is 0.2, suggesting a relatively low lipophilicity. uni.lu

Molecular Docking and Binding Interaction Analysis for Designed Derivatives

Computational chemistry, particularly molecular docking and binding interaction analysis, plays a pivotal role in modern drug discovery and development. These in silico techniques allow for the prediction and analysis of the binding modes and affinities of small molecules, such as derivatives of this compound, to their biological targets at a molecular level. This approach facilitates the rational design of novel compounds with potentially enhanced therapeutic efficacy.

While specific and extensive molecular docking studies focused solely on a broad series of designed derivatives of this compound are not widely available in the current body of published research, the principles of such analyses are well-established. The general methodology involves the use of computational software to place or "dock" a ligand (the designed derivative) into the binding site of a target protein. The resulting binding poses are then scored based on various factors, including intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the context of derivatives from the closely related 3-fluorobenzylamine, research has shown its utility as a building block in the synthesis of more complex molecules that have been subjected to molecular docking studies. For instance, derivatives of adenosine (B11128) incorporating a 3-fluorobenzyl group have been analyzed for their binding to adenosine receptors. nih.gov Similarly, adducts of (+)-neoisopulegol and 1,3-dimethyl-5-methylidenebarbituric acid containing the 3-fluorobenzylamine moiety have been synthesized, and their final, more complex structures have been evaluated for their binding to various protein targets through molecular docking. mdpi.comnih.gov

A hypothetical molecular docking study on a designed series of this compound derivatives would typically involve the following steps:

Selection of a Biological Target: Based on the therapeutic goal, a relevant protein target (e.g., a kinase, a receptor, an enzyme) would be selected.

Preparation of the Protein and Ligands: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The designed derivatives of this compound would be built and optimized using computational chemistry software.

Molecular Docking Simulation: A docking program would be used to predict the most favorable binding poses of each derivative within the active site of the target protein.

Analysis of Binding Interactions: The predicted binding modes would be analyzed to identify key intermolecular interactions between the ligand and the amino acid residues of the protein. This would include identifying hydrogen bond donors and acceptors, hydrophobic contacts, and any ionic or pi-pi stacking interactions.

Scoring and Ranking: The docking poses would be scored using a scoring function that estimates the binding affinity (e.g., in kcal/mol). This allows for the ranking of the designed derivatives based on their predicted potency.

The findings from such a study would be instrumental in understanding the structure-activity relationship (SAR) of the designed series. For example, it could reveal how different substituents on the this compound scaffold influence binding affinity and selectivity. This knowledge would then guide the synthesis of more potent and specific compounds.

The following tables illustrate the type of data that would be generated from such a computational investigation.

Table 1: Hypothetical Molecular Docking Scores of Designed this compound Derivatives against a Target Protein

| Derivative ID | R-Group Modification | Predicted Binding Affinity (kcal/mol) |

| 5AFB-001 | -H | -6.5 |

| 5AFB-002 | -CH3 | -7.1 |

| 5AFB-003 | -Cl | -7.8 |

| 5AFB-004 | -OH | -7.5 |

| 5AFB-005 | -OCH3 | -7.9 |

Table 2: Hypothetical Key Interacting Residues for a Designed this compound Derivative (e.g., 5AFB-003) in the Binding Site of a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond with Amino Group | 2.9 |

| Tyr210 | Pi-Pi Stacking with Phenyl Ring | 3.5 |

| Val88 | Hydrophobic Interaction with Chloro Group | 4.1 |

| Ser146 | Hydrogen Bond with Amino Group | 3.1 |

| Phe208 | Hydrophobic Interaction with Phenyl Ring | 3.8 |

It is important to reiterate that the data presented in the tables above are illustrative and not based on published experimental or computational results for a series of this compound derivatives. Future research in this specific area would be necessary to generate and validate such findings.

Utility of 5 Amino 3 Fluorobenzylamine As a Versatile Synthetic Intermediate and Building Block in Research

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 5-amino-3-fluorobenzylamine make it an attractive starting material or intermediate for the synthesis of elaborate organic compounds. Its ability to participate in various chemical transformations enables the construction of novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Heterocyclic Compound Synthesis

The dual amine functionalities of this compound serve as key reactive sites for the construction of heterocyclic rings, which are core structures in many biologically active compounds. For instance, it has been utilized in the synthesis of functionalized polysubstituted racemic diazacyclopenta[c]pentalene. clockss.org This synthesis involves a sequence of reactions, including a 1,3-dipolar cycloaddition and successive amide bond formations, initiated by the interaction of 4-fluorobenzylamine (B26447) with a heterocyclic anhydride. clockss.org

In another example, fluorobenzylamine is a reactant in the synthesis of flupirtine (B1215404) maleate, a known compound. google.com The process starts with the reaction of 2-amino-3-nitro-6-chloropyridine with fluorobenzylamine to yield an intermediate which, after a series of protection, reduction, and deprotection steps, leads to the final product. google.com The use of fluorobenzylamine is crucial for introducing the fluorobenzylamino moiety into the pyridine (B92270) ring system. google.com Furthermore, it is used in the synthesis of isosteviol-based 1,3-aminoalcohols, where reductive amination with 4-fluorobenzylamine is a key step. nih.gov

The synthesis of various other heterocyclic compounds often involves the strategic use of fluorobenzylamine derivatives to introduce specific functionalities and to build complex ring systems.

Macrocyclic Structure Formation

The formation of macrocycles, large ring structures often containing 12 or more atoms, is a significant area of synthetic chemistry due to their prevalence in natural products and their unique therapeutic potential. While direct examples detailing the use of this compound in macrocycle formation are not prevalent in the provided search results, the principles of macrocyclization often rely on bifunctional building blocks to bridge long chains. The amino and benzylamine (B48309) groups of this compound could theoretically be functionalized to participate in ring-closing reactions, such as amide bond formation or reductive amination, to form macrocyclic structures. The incorporation of fluorine can also influence the conformational preferences and properties of the resulting macrocycle. rsc.org General strategies for macrocycle synthesis often involve cascade reactions where bifunctional molecules react with bis-electrophiles, a role that derivatives of this compound could potentially fulfill. acs.org

Role in the Development of Labeled Compounds for Advanced Imaging Probes

The presence of a fluorine atom in this compound makes it a particularly useful building block for the development of probes for advanced imaging techniques, most notably Positron Emission Tomography (PET).

Incorporation into Radiotracers for Positron Emission Tomography (PET)

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay characteristics. acs.org this compound can be synthesized with ¹⁸F, creating a radiolabeled version that can be attached to biologically active molecules. This process, known as radiolabeling, allows for the in vivo tracking and quantification of these molecules.

The compound serves as a versatile building block for preparing PET radiotracers. acs.org For example, 4-[¹⁸F]fluorobenzylamine has been used as a building block in the radiosynthesis of PET probes targeting the cyclooxygenase-2 (COX-2) enzyme, which is implicated in colorectal cancer. frontiersin.org The synthesis involves reacting a precursor with the radiolabeled fluorobenzylamine. frontiersin.org The development of such radiotracers is crucial for non-invasive diagnosis and for monitoring disease progression and treatment response. core.ac.uk

The general strategy for creating these imaging agents often involves the synthesis of a prosthetic group, which is a small, radiolabeled molecule that can then be attached to a larger biomolecule of interest. acs.orgmdpi.com 5-Amino-3-[¹⁸F]fluorobenzylamine can function as such a prosthetic group, enabling the late-stage radiolabeling of complex molecules.

Formation of Derivatizing Reagents for Analytical Applications

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. This compound and its derivatives can be used to create reagents for such purposes.

Reagents for Amino Acid Analysis by Liquid Chromatography-Mass Spectrometry

Amino acid analysis is essential in various fields, including biochemistry and clinical diagnostics. However, many amino acids lack the properties needed for sensitive detection by methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Derivatization with a suitable reagent can enhance their chromatographic separation and ionization efficiency, leading to improved detection. nih.govyoutube.com

Contribution to Chemical Libraries and Diverse Chemical Scaffolds

The strategic value of a chemical compound in medicinal chemistry is often measured by its ability to serve as a foundation for a multitude of new molecules. This compound is a prime example of such a versatile synthetic intermediate, prized for its capacity to generate diverse chemical scaffolds. Its structure, featuring two distinct amine functionalities—a primary aromatic amine and a primary benzylic amine—along with a fluorine atom on the aromatic ring, presents multiple reaction points for chemical elaboration. This trifecta of features allows chemists to systematically and efficiently construct large collections of related but structurally distinct molecules, known as chemical libraries. The fluorine atom, in particular, is a valued addition in drug design, as it can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's physicochemical properties such as lipophilicity and pKa.

The differential reactivity of the aromatic and benzylic amines can be exploited to achieve selective modifications, further expanding the structural diversity that can be built around this core. For instance, the more nucleophilic benzylic amine can react under conditions that leave the less reactive aromatic amine untouched, and vice versa. This enables a stepwise and controlled diversification strategy, making this compound a highly valuable building block for populating chemical libraries with compounds that cover a broad chemical space.

Combinatorial Chemistry Approaches for Lead Discovery

Combinatorial chemistry is a powerful paradigm in modern drug discovery that accelerates the synthesis and screening of potential therapeutic agents. This high-throughput approach involves the systematic combination of a limited set of chemical building blocks in various arrangements to rapidly generate a vast number of new compounds (a "library"). googleapis.com These libraries are then screened against biological targets to identify "hit" or "lead" compounds, which serve as the starting point for drug development. googleapis.com

The success of combinatorial chemistry hinges on the availability of versatile building blocks that allow for the creation of maximum molecular diversity. This compound is an ideal scaffold for such synthetic endeavors. Its bifunctional nature, possessing two chemically distinct amine groups, allows it to be incorporated into library synthesis in multiple ways.

For example, in a typical library synthesis, the benzylic amine of this compound can be reacted with a set of carboxylic acids or acyl chlorides to form a diverse array of amides. Subsequently, the aromatic amine can be reacted with a different set of building blocks, such as sulfonyl chlorides or isocyanates, to introduce another layer of diversity. This "two-dimensional" diversification strategy, starting from a single core, can generate thousands of unique compounds with minimal synthetic effort. This approach is fundamental to exploring the structure-activity relationship (SAR) and optimizing the properties of a potential drug candidate.

The utility of the fluorobenzylamine skeleton in creating combinatorial libraries is well-documented. For instance, related compounds like 3-fluorobenzylamine (B89504) and 4-fluorobenzylamine have been successfully employed as building blocks in the synthesis of various compound libraries, including those based on isosteviol, which have shown antiproliferative activity. google.comrsc.org Similarly, fluorobenzylamines have been used to create libraries of medium-ring lactams and trisubstituted 1,3,5-triazines, demonstrating the broad applicability of this chemical class in generating diverse molecular architectures.

The table below illustrates a conceptual combinatorial library that could be generated from this compound. By reacting the core molecule with just a small selection of diverse reactants at its two amine positions, a significant number of unique products can be synthesized for screening.

| This compound Core | Reactant for Benzylic Amine (R¹) | ||

|---|---|---|---|

| Acetyl Chloride | Benzoyl Chloride | Propionyl Chloride | |

| Reactant for Aromatic Amine (R²) | Product 1 | Product 2 | Product 3 |

| Methane Sulfonyl Chloride | Structure A | Structure B | Structure C |

| Benzenesulfonyl Chloride | Structure D | Structure E | Structure F |

| Phenyl Isocyanate | Structure G | Structure H | Structure I |

This systematic approach allows for the efficient exploration of chemical space around the this compound scaffold, significantly increasing the probability of discovering novel molecules with desired biological activities for further development as therapeutic agents.

Future Research Directions and Emerging Trends for Amino Fluorobenzylamines

Development of Novel Catalytic Transformations for Sustainable Synthesis

The development of new catalytic methods is paramount for creating more efficient and environmentally friendly routes to amino-fluorobenzylamines. Future research is focused on moving away from stoichiometric reagents toward catalytic processes that are milder and more selective. fjhresearch.comacs.org A significant trend is the use of earth-abundant and inexpensive metals as catalysts to develop previously impractical synthetic pathways. fjhresearch.com Research groups are concentrating on sustainable catalysis to forge new reaction methodologies in organic chemistry, aiming to secure more sustainable synthetic routes using non-toxic catalysts. fjhresearch.com

Photocatalysis, which uses visible light as an endless energy source to promote chemical reactions, is another promising area. fjhresearch.com Furthermore, novel reagents are being developed to facilitate these transformations. For instance, a mild and rapid process using silver(I) fluoride (B91410) (AgF) has been shown to efficiently produce α,α-difluoromethylene amines from thioamides with remarkable tolerance for various functional groups. acs.org Similarly, silver(I) fluoride has been used in desulfurinative fluorination processes to access trifluoromethylamines. acs.org The direct preparation of imines from amines using transition metal catalysis is also being explored as a method that aligns with green chemistry principles. researchgate.net The integration of different catalytic methods, such as combining electrosynthesis with biocatalysis in a one-pot process, represents an innovative strategy to synthesize chiral fluorinated compounds. acs.org These advancements aim to streamline synthetic routes, reduce waste, and provide access to a wider range of valuable fluorinated amine compounds.

Integration into Flow Chemistry Methodologies for Scalable Production

Flow chemistry, where reagents are continuously pumped through a reactor for mixing and reaction, is emerging as a critical technology for the scalable and safe production of fluorinated amines. chemtrix.com This methodology offers significant advantages over traditional batch processing, including rapid mixing, superior heat transfer, and enhanced safety, which is particularly important when handling potentially hazardous processes like fluorination. chemtrix.comnih.gov The small reactor size and high surface-to-volume ratio allow for precise temperature control, minimizing side reactions and improving product purity. chemtrix.com

The inherent design of flow chemistry systems makes them suitable for both small-scale research and large-scale manufacturing, allowing for production from milligrams to kilograms and even multi-metric tonnes. chemtrix.comwuxiapptec.com This scalability is a key driver for its adoption in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). nih.gov Various types of flow reactors, including those made from stainless steel or fluorinated polymers like Teflon, are being utilized to handle a wide range of reaction conditions, from -60 to 200 °C and pressures up to 10 MPa. wuxiapptec.commdpi.com The ability to "telescope" multiple synthetic steps in a continuous process without isolating intermediates further enhances efficiency and reduces waste. nih.gov Consequently, the integration of flow chemistry is a key trend for the future manufacturing of compounds like 5-Amino-3-fluorobenzylamine. vulcanchem.com

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is becoming a central theme in the synthesis of all chemical compounds, including amino-fluorobenzylamines. The goal is to design products and processes that minimize the use and generation of hazardous substances. ijnc.ir This involves a holistic approach guided by the "12 Principles of Green Chemistry," which advocate for waste prevention, atom economy, and the use of safer solvents and reagents. ijnc.irnih.gov

A key area of research is the replacement of traditional volatile organic solvents with more environmentally benign alternatives such as water or supercritical carbon dioxide (scCO2). ijnc.ir Electrochemical methods are also gaining traction as they can eliminate the need for stoichiometric oxidizing or reducing agents. ijnc.ir The use of catalysis, particularly biocatalysis and processes employing non-toxic, inexpensive metal catalysts, is a cornerstone of green synthetic strategies. fjhresearch.commdpi.com Researchers are also developing and using tools like the CHEM21 green metrics toolkit to systematically evaluate the environmental footprint of amine synthesis pathways, empowering chemists to make more environmentally conscious decisions from the early stages of research. rsc.org By integrating these principles, future syntheses of fluorinated amines will be not only more efficient but also significantly more sustainable.

Advanced Materials Science Applications of Fluorinated Amines

The unique properties imparted by fluorine atoms make fluorinated amines, and the polymers derived from them, highly valuable in advanced materials science. Fluorination can lead to significant changes in a molecule's physical and chemical characteristics, including enhanced hydrophobicity, high thermal and oxidative stability, low surface energy, and weak intermolecular interactions. These properties make fluorinated materials ideal candidates for a host of demanding applications.

In the field of polymer science, fluorinated polymers are studied for their chemical resistance, thermal stability, strength, and notable electrical properties. researchgate.net These attributes have led to their use in a wide array of applications, including:

Flexible and Wearable Electronics: As insulating materials or components in flexible electrodes. researchgate.net

Energy Storage: In devices such as lithium-ion batteries and high-performance capacitors. researchgate.net

Sensors: As components in highly sensitive optical sensors.

Optoelectronics: In the fabrication of optical waveguides with low optical loss.

Recent research has focused on developing new synthetic strategies for fluorinated polymers that offer enhanced solubility and processability, expanding their potential uses. researchgate.net The ability to fine-tune the properties of materials by incorporating fluorinated building blocks like amino-fluorobenzylamines ensures their continued importance in the development of next-generation technologies.

Bio-inspired Synthesis and Biocatalysis for Enantioselective Production of Fluorinated Amines

Achieving high enantioselectivity in the synthesis of chiral fluorinated amines is a significant challenge, but one that is being addressed through the growing fields of biocatalysis and bio-inspired synthesis. Enzymes offer remarkable stereoselectivity under mild reaction conditions, making them ideal catalysts for producing enantiomerically pure compounds required in the pharmaceutical industry. nih.govugent.be

Despite the scarcity of naturally occurring enzymes that catalyze fluorination reactions, researchers are successfully engineering and repurposing existing biocatalysts for this task. nih.gov Recent breakthroughs include: